Spiro[3.5]nonan-7-OL is a spirocyclic compound characterized by its unique structure, which consists of a nonane ring fused to a spiro center, resulting in a rigid and strained molecular framework. The molecular formula for Spiro[3.5]nonan-7-OL is CHO, and it features a hydroxyl group at the 7-position of the spiro structure. This compound is notable for its diverse chemical and biological properties, making it an area of interest in various scientific fields, particularly medicinal chemistry and materials science.
Spiro[3.5]nonan-7-OL can be sourced from synthetic routes involving cyclization reactions of appropriate precursors under acidic or basic conditions. It belongs to the class of spirocyclic compounds, which are recognized for their complex structures and potential applications in organic synthesis and drug development.
The synthesis of Spiro[3.5]nonan-7-OL typically involves several steps:
Spiro[3.5]nonan-7-OL features a rigid spirocyclic structure that contributes to its unique properties. The presence of the hydroxyl group at the 7-position plays a crucial role in its reactivity and interaction with biological targets.
The compound's three-dimensional structure allows for specific interactions with enzymes and receptors, enhancing its potential as a pharmaceutical scaffold.
Spiro[3.5]nonan-7-OL can undergo various chemical transformations:
The mechanism of action for Spiro[3.5]nonan-7-OL varies based on its application:
Relevant analyses indicate that Spiro[3.5]nonan-7-OL exhibits significant antioxidant activities, crucial for combating oxidative stress-related diseases.
Spiro[3.5]nonan-7-OL has diverse applications across multiple fields:
The compound's unique structural features make it an attractive candidate for ongoing research in both synthetic chemistry and pharmacology, contributing to advancements in drug discovery and material science applications.
N-Boc-4-piperidone (CAS 79099-07-3) serves as a pivotal precursor for synthesizing spirocyclic scaffolds, including Spiro[3.5]nonan-7-ol derivatives. This commercially available building block (purity: ≥98%) features a ketone group at the 4-position and a Boc-protected amine, enabling controlled functionalization. In a multistep sequence, the ketone undergoes nucleophilic addition or condensation, followed by ring expansion or spirocyclization. For instance, intramolecular aldol cyclization with aromatic aldehydes yields nitrogen-containing 1,5-diketones, which can be reduced to form the spiro[3.5]nonane skeleton. The Boc group enhances solubility and prevents undesired side reactions during cyclization, though its removal requires acidic conditions (e.g., TFA), adding operational complexity .
Wittig olefination enables direct spiroannulation by converting carbonyl precursors into exocyclic alkenes, which are subsequently reduced to alkyl chains for cyclization. As referenced in spirocyclic oxetane syntheses, 3-oxetanone undergoes Wittig reactions with phosphonium ylides to generate intermediates like 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol). This diol is then cyclized via mesylation and nucleophilic displacement to form 2-oxa-7-azaspiro[3.5]nonane—a structural analog of Spiro[3.5]nonan-7-ol. While stereoselective, this route suffers from moderate yields (50–65%) due to competing elimination by-products and requires chromatographic purification [4] [7].
Note: Direct literature on Zn/Cu catalysis for Spiro[3.5]nonan-7-ol is limited; however, analogous methods for spirocyclobutanes inform this approach. Transition-metal catalysis offers atom-efficient access to strained spirocycles. Copper-catalyzed borylative cyclizations of aliphatic alkynes generate (boromethylene)cyclobutanes (BMCBs), which are hydrolyzed to Spiro[3.5]nonan-7-ol derivatives. Key innovations include:
This method fuses spirocyclic oxetanes onto benzimidazole cores, adaptable for Spiro[3.5]nonan-7-ol synthesis. N-[5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide undergoes oxidative cyclization with Oxone® (potassium peroxomonosulfate) in formic acid to yield tetracyclic spirooxetane-fused benzimidazoles. Critical advantages include:
Continuous flow systems enhance the safety and scalability of hazardous steps in spirocycle synthesis. Key implementations:
Industrial routes prioritize green chemistry metrics:
Table 1: Industrial Optimization Parameters for Spiro[3.5]nonan-7-ol Synthesis
Parameter | Traditional Batch | Optimized Process |
---|---|---|
Reaction Temperature | 80°C | 50°C |
Catalyst Loading | 10 mol% | 3 mol% |
Solvent | THF | CPME |
Atom Economy | 65% | 89% |
Purity (HPLC) | 95% | >99% |
Table 2: Comparative Analysis of Synthetic Routes to Spiro[3.5]nonan-7-ol
Method | Steps | Overall Yield | Purity | PMI | Key Limitation |
---|---|---|---|---|---|
N-Boc-4-piperidone cyclization | 7 | 45% | 98% | 58 | Acidic Boc deprotection |
Wittig spiroannulation | 6 | 32% | 95% | 72 | Low diastereoselectivity |
Oxidative cyclization (Oxone®) | 3 | 74% | 97% | 35 | Stoichiometric oxidant use |
Cu-catalyzed borylative | 4 | 83% | >99% | 28 | Boronate functionalization |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0